Acrivastin

Übersicht

Beschreibung

Acrivastine is a second-generation antihistamine used primarily for the symptomatic relief of seasonal allergic rhinitis, including symptoms such as sneezing, rhinorrhea, pruritus, lacrimation, and nasal congestion . It is a triprolidine analog and functions as an H1 receptor antagonist, blocking the action of histamine at this receptor .

Wissenschaftliche Forschungsanwendungen

Acrivastin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Antihistaminika und ihre Wechselwirkungen mit Histaminrezeptoren zu untersuchen.

Biologie: Die Forschung an this compound trägt zum Verständnis der physiologischen und biochemischen Pfade bei, die an allergischen Reaktionen beteiligt sind.

Medizin: this compound wird auf seine Wirksamkeit und Sicherheit bei der Behandlung von allergischen Erkrankungen untersucht. Es wird auch in Kombination mit anderen Medikamenten verwendet, um die therapeutischen Wirkungen zu verstärken.

Industrie: Die Verbindung wird bei der Formulierung von rezeptfreien Medikamenten zur Allergiebehandlung eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Histamin-H1-Rezeptoren blockiert, wodurch verhindert wird, dass Histamin an diese bindet und allergische Symptome auslöst . Diese Wirkung reduziert Symptome wie Juckreiz, Schwellung und Vasodilatation. Die Verbindung hat einen schnellen Wirkungseintritt und eine relativ kurze Halbwertszeit, was sie für die Bedarfstherapie geeignet macht .

Ähnliche Verbindungen:

- Cetirizin

- Loratadin

- Diphenhydramin

- Triprolidin

Vergleich: This compound ist einzigartig in seinem schnellen Wirkungseintritt und seinem geringen sedativen Potenzial im Vergleich zu Antihistaminika der ersten Generation wie Diphenhydramin . Im Gegensatz zu Cetirizin oder Loratadin, die einmal täglich eingenommen werden, kann this compound bis zu dreimal täglich eingenommen werden, was Flexibilität bei der Behandlung von Symptomen bietet . Darüber hinaus hat this compound eine geringere Häufigkeit von Schläfrigkeit im Vergleich zu einigen anderen Antihistaminika, was es zu einer bevorzugten Wahl für Personen macht, die eine Sedierung vermeiden müssen .

Wirkmechanismus

Target of Action

Acrivastine is primarily targeted towards the Histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, and by acting as an antagonist, Acrivastine can effectively block the action of histamine at these receptors .

Mode of Action

Acrivastine functions by selectively inhibiting peripheral H1 receptors . This action blocks the symptoms associated with histamine release such as pruritus, vasodilation, hypotension, edema, bronchoconstriction, and tachycardia .

Biochemical Pathways

The primary biochemical pathway affected by Acrivastine is the histamine response pathway. By blocking the H1 receptor, Acrivastine prevents histamine from exerting its effects, thereby mitigating the symptoms of allergic reactions .

Pharmacokinetics

Acrivastine is rapidly absorbed from the gastrointestinal tract following oral administration . It achieves maximum plasma concentrations at approximately 1.14 ± 0.23 hours after administration . The volume of distribution is 0.46 ± 0.05 L/kg, and it binds to human plasma proteins at a rate of 50 ± 2.0% . The elimination half-life of Acrivastine is approximately 1.5 hours, and it is primarily excreted via the kidneys .

Result of Action

The molecular and cellular effects of Acrivastine’s action primarily involve the mitigation of allergic symptoms. By blocking the H1 receptor, Acrivastine prevents the symptoms associated with histamine release such as itching, swelling, and vasodilation .

Biochemische Analyse

Biochemical Properties

Acrivastine functions by blocking the action of histamine at the H1 receptor, thereby preventing the symptoms associated with histamine release such as pruritis, vasodilation, hypotension, edema, bronchoconstriction, and tachycardia .

Cellular Effects

Acrivastine is used for the symptomatic relief of seasonal allergic rhinitis such as sneezing, rhinorrhea, pruritus, lacrimation, and nasal congestion . It is also used to treat hay fever, conjunctivitis (red, itchy eyes), eczema and hives (urticaria) . It’s also used for reactions to insect bites and stings and for some food allergies .

Molecular Mechanism

As an H1 receptor antagonist, Acrivastine functions by blocking the action of histamine at this receptor thereby preventing the symptoms associated with histamine release such as pruritis, vasodilation, hypotension, edema, bronchoconstriction, and tachycardia .

Temporal Effects in Laboratory Settings

Acrivastine is absorbed rapidly from the combination capsule following oral administration and is as bioavailable as a solution of acrivastine . After administration of SEMPREX-D Capsules, maximum plasma acrivastine concentrations were achieved at 1.14 ± 0.23 hour .

Metabolic Pathways

Acrivastine is primarily eliminated by the kidneys . Over a 72-hour collection period, about 84% of the administered total radioactivity was recovered in urine and about 13% in feces, for a combined recovery of about 97% .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acrivastine can be synthesized using p-methyl benzoyl hydrazone and alpha-halogenated pyridine as raw materials. The process involves a palladium-catalyzed coupling reaction to obtain an intermediate, which is then further processed to produce acrivastine . This method is efficient, with mild reaction conditions and high yield.

Industrial Production Methods: The industrial production of acrivastine follows similar synthetic routes but is optimized for large-scale production. The process avoids the use of hazardous reagents like butyl lithium, making it safer and more cost-effective .

Analyse Chemischer Reaktionen

Reaktionstypen: Acrivastin unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Halogenierung Halogenatome in das this compound-Molekül einführen, während die Oxidation zur Bildung von Carbonsäuren oder Ketonen führen kann.

Vergleich Mit ähnlichen Verbindungen

- Cetirizine

- Loratadine

- Diphenhydramine

- Triprolidine

Comparison: Acrivastine is unique in its rapid onset of action and low sedative potential compared to first-generation antihistamines like diphenhydramine . Unlike cetirizine or loratadine, which are taken once daily, acrivastine can be taken up to three times a day, providing flexibility in managing symptoms . Additionally, acrivastine has a lower incidence of drowsiness compared to some other antihistamines, making it a preferred choice for individuals who need to avoid sedation .

Eigenschaften

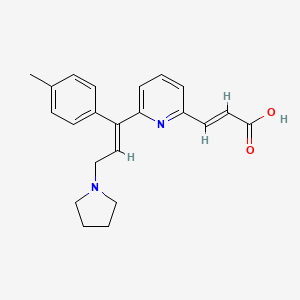

IUPAC Name |

(E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWACSDKDOHSSQD-IUTFFREVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022555 | |

| Record name | Acrivastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87848-99-5 | |

| Record name | Acrivastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87848-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrivastine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087848995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrivastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09488 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acrivastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-[6-[(1E)-1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-2-pyridinyl]-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRIVASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A20F9XAI7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acrivastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.